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Compound of Interest

Compound Name: 2-Methyl-3-phenylbenzoic acid

CAS No.: 115363-11-6

Cat. No.: B175273

Get Quote

Part 1: Executive Summary & Chemical Identity
2-Methyl-3-phenylbenzoic acid (CAS: 115363-11-6) is a sterically congested biphenyl

derivative primarily recognized in environmental toxicology and drug metabolism as the major

hydrolysis metabolite of the pyrethroid insecticide Bifenthrin. Beyond its role as a biomarker, it

serves as a valuable "privileged scaffold" in medicinal chemistry, offering a rigidified biphenyl

core with specific ortho-substitution that restricts conformational freedom—a critical feature for

designing ligands with high receptor specificity.
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Property Detail

IUPAC Name 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid

Common Synonyms
3-(2-Methylphenyl)benzoic acid; Bifenthrin Acid;

BP Acid

CAS Number 115363-11-6

Molecular Formula C₁₄H₁₂O₂

Molecular Weight 212.25 g/mol

SMILES CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O

Key Role
Bifenthrin Metabolite (Biomarker), Synthetic

Intermediate

Part 2: Physicochemical Properties & Structural
Analysis[6]
Structural Logic & Steric Environment
The molecule features a benzoic acid core substituted at the ortho position (C2) with a methyl

group and at the meta position (C3) with a phenyl ring. This specific 1,2,3-substitution pattern

creates a "sandwiched" steric environment.

The Ortho-Effect: The C2-methyl group exerts significant steric pressure on both the C1-

carboxylic acid and the C3-phenyl ring.

Conformational Twist: To minimize steric clash between the C2-methyl and the ortho-

hydrogens of the C3-phenyl ring, the two aromatic systems twist out of coplanarity. This

results in a non-planar, chiral conformation (atropisomerism), though the barrier to rotation is

typically too low for isolation of enantiomers at room temperature.

Solubility: The lipophilic biphenyl core competes with the hydrophilic carboxylic acid,

resulting in low water solubility but high solubility in organic solvents (DMSO, Methanol,

Chloroform).
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Property Data Table
Parameter Value / Range Note

Physical State Solid (Crystalline powder)
Typically off-white to beige.[1]

[2]

Melting Point 140–160 °C (Predicted)

Experimental values vary by

crystal form; analogous 3-

phenylbenzoic acid melts at

166°C.

pKa (Acid) 4.2 ± 0.2 (Predicted)

Slightly weaker than benzoic

acid due to steric inhibition of

resonance.

LogP (Octanol/Water) 3.8 – 4.1
Highly lipophilic; readily

crosses biological membranes.

Solubility DMSO (>20 mg/mL), Methanol
Poor water solubility (<0.1

mg/mL) without pH adjustment.

Part 3: Synthetic Methodology (Suzuki-Miyaura
Coupling)
The most robust route to 2-methyl-3-phenylbenzoic acid is the Suzuki-Miyaura cross-

coupling of a 3-halo-2-methylbenzoic acid derivative with phenylboronic acid. The presence of

the ortho-methyl group on the aryl halide requires a catalyst system capable of oxidative

addition into a sterically hindered center.

Reaction Scheme Visualization

3-Bromo-2-methylbenzoic acid
(Electrophile)

Pd(dppf)Cl2 / K2CO3
Toluene/EtOH/H2O

Phenylboronic acid
(Nucleophile)

2-Methyl-3-phenylbenzoic acid
(Target)

80°C, 3-12h

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2359014.htm
https://www.chembk.com/en/chem/3-Phenylbenzoic%20acid
https://www.benchchem.com/product/b175273/docs?utm_src=pdf-body#2-methyl-3-phenylbenzoic-acid-technical-guide-properties-profile
https://www.benchchem.com/product/b175273/docs?utm_src=pdf-body-img#2-methyl-3-phenylbenzoic-acid-technical-guide-properties-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Palladium-catalyzed synthesis pathway via Suzuki coupling.[3]

Detailed Experimental Protocol
Note: This protocol is adapted for sterically hindered substrates.

Reagents:

3-Bromo-2-methylbenzoic acid (1.0 equiv)

Phenylboronic acid (1.2 equiv)[3][4]

Palladium catalyst: Pd(dppf)Cl₂[5][3][6]·CH₂Cl₂ (3-5 mol%)

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[4]

Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Procedure:

Inert Atmosphere: Charge a reaction flask with 3-bromo-2-methylbenzoic acid, phenylboronic

acid, and K₂CO₃. Evacuate and backfill with Nitrogen or Argon (3 cycles).

Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H₂O).

Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.

Reflux: Heat the mixture to 80–90°C with vigorous stirring. Monitor by HPLC/TLC. The

reaction typically requires 3–12 hours due to the steric hindrance of the methyl group.

Work-up:

Cool to room temperature.[1][6]

Dilute with Ethyl Acetate and water.

Critical Step: Acidify the aqueous layer to pH ~3 with 1N HCl (to ensure the product is in

the free acid form, not the carboxylate salt).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/synthesis/2-methyl-3-biphenylmethanol.htm
https://www.chemicalbook.com/synthesis/2-methyl-3-biphenylmethanol.htm
https://www.mdpi.com/1420-3049/26/11/3347
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://www.chemicalbook.com/synthesis/2-methyl-3-biphenylmethanol.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014519/
https://www.mdpi.com/1420-3049/26/11/3347
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2359014.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014519/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the aqueous layer with Ethyl Acetate (3x).[4]

Dry organic layers over Na₂SO₄ and concentrate.[3][4][7][8]

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Hexanes:Ethyl Acetate gradient).

Part 4: Applications in Toxicology & Drug
Development
Bifenthrin Biomarker (Toxicology)
This compound is the definitive urinary metabolite of Bifenthrin, a widely used Type I pyrethroid

insecticide.

Metabolic Pathway: Bifenthrin undergoes ester hydrolysis mediated by carboxylesterases.

The "alcohol" portion (2-methyl-3-phenylbenzyl alcohol) is rapidly oxidized to the

corresponding carboxylic acid—2-methyl-3-phenylbenzoic acid.

Analytical Utility: It is used in human biomonitoring studies to assess exposure to

pyrethroids. Detection is typically performed via GC-MS (after derivatization to methyl ester)

or LC-MS/MS.

Medicinal Chemistry (Scaffold Design)
The "biphenyl carboxylic acid" moiety is a privileged structure found in Angiotensin II Receptor

Blockers (ARBs) like Valsartan and Telmisartan.

Bioisosterism: The 2-methyl-3-phenylbenzoic acid scaffold offers a unique vector for

substituents. The methyl group locks the conformation, potentially increasing binding affinity

by reducing the entropy penalty upon binding to a receptor.

Fragment-Based Drug Discovery: It serves as a high-quality "fragment" for screening against

GPCRs, particularly those recognizing lipophilic anionic ligands.

Metabolic Pathway Diagram
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Figure 2: Metabolic generation of 2-Methyl-3-phenylbenzoic acid from Bifenthrin.

Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this isolated isomer is limited, it should be handled with the

standard precautions for benzoic acid derivatives and pyrethroid metabolites.

Hazard Statements (GHS):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under

normal conditions.

Part 6: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b175273/docs#2-methyl-3-phenylbenzoic-acid-
technical-guide-properties-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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